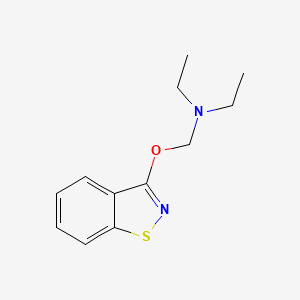
((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine typically involves the reaction of 1,2-benzisothiazole with diethylamine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various substituted benzisothiazole derivatives.
科学的研究の応用
Chemistry: In chemistry, ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity . The diethylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
類似化合物との比較
1,2-Benzisothiazole: A parent compound with similar structural features but lacking the diethylamine group.
Benzisothiazole-3-oxide: An oxidized derivative with different chemical properties.
Diethylamine: A simpler amine without the benzisothiazole ring.
Uniqueness: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is unique due to its combination of a benzisothiazole ring and a diethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
94087-87-3 |
|---|---|
分子式 |
C12H16N2OS |
分子量 |
236.34 g/mol |
IUPAC名 |
N-(1,2-benzothiazol-3-yloxymethyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)9-15-12-10-7-5-6-8-11(10)16-13-12/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
GZCHAXSDZLOSHJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)COC1=NSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
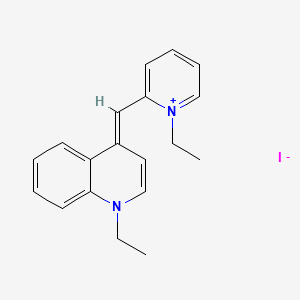

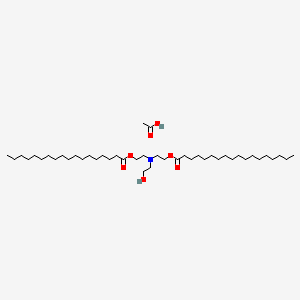
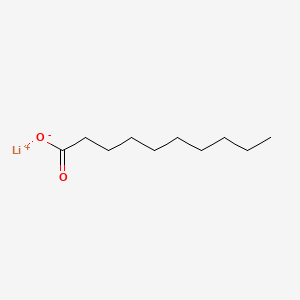
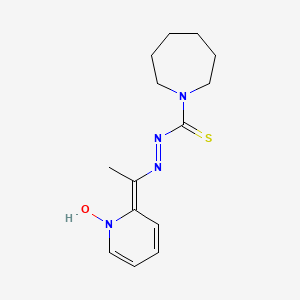
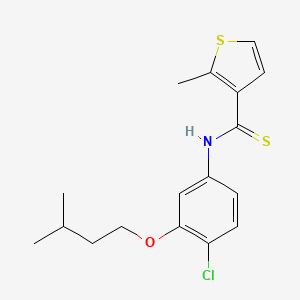
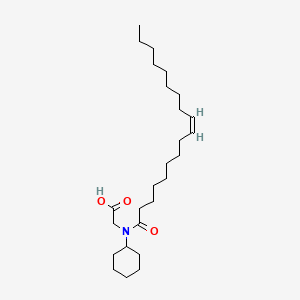
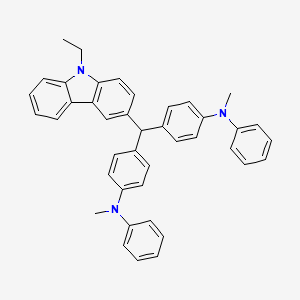

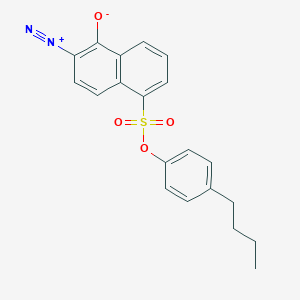
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
